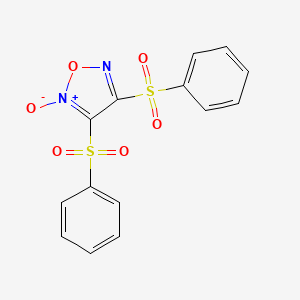
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Overview
Description
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of furoxans, which are known for their nitric oxide (NO) releasing properties. The presence of phenylsulfonyl groups enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves a multi-step process. One common method includes the reaction of a precursor compound with aqueous hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, compound 13 can be converted to this compound by adding 30% H₂O₂ and stirring the mixture at room temperature for 2.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of the oxadiazole ring.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in glacial acetic acid.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Investigated for its potential anticancer properties due to its ability to release nitric oxide, which can induce apoptosis in cancer cells
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes
Mechanism of Action
The primary mechanism of action of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves the release of nitric oxide (NO). This release can occur under physiological conditions and is facilitated by the furoxan moiety. Nitric oxide is a signaling molecule that can induce various biological effects, including vasodilation, apoptosis, and modulation of immune responses. The compound’s ability to release NO makes it a valuable tool for studying NO-related pathways and developing NO-based therapeutics .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(phenylsulfonyl)furoxan: Another furoxan derivative with similar NO-releasing properties.
Nitrofurazone: A nitrofuran derivative used as an antibacterial agent.
Nitroglycerin: A well-known NO donor used in the treatment of angina pectoris.
Uniqueness
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its dual phenylsulfonyl groups, which enhance its stability and reactivity. This makes it more versatile in various chemical reactions and applications compared to other NO donors .
Properties
IUPAC Name |
3,4-bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIHJANRRMFJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496704 | |
| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66074-00-8 | |
| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)




![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)


![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

